Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate
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Overview
Description
Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate is a chemical compound that features a fluorenylidene group attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate typically involves the reaction of fluorenylidene derivatives with propanedioate esters. One common method includes the use of boron trifluoride as a catalyst to facilitate the reaction between 9-(phenyl-ethynyl)-9H-fluoren-9-ols and 2-aminobenzamides . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems and high-throughput screening can also aid in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenyl derivatives, and various substituted fluorenylidene compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: Utilized in the production of organic semiconductors and other advanced materials for electronic devices
Mechanism of Action
The mechanism of action of Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate involves its interaction with molecular targets through its fluorenylidene group. This group can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties. The pathways involved include electron transfer processes and the formation of stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: Similar in structure but contains a thiophene ring, making it more suitable for use in organic semiconductors.
9H-Fluoren-9-ylidene derivatives: These compounds share the fluorenylidene group but differ in their substituents, affecting their chemical and physical properties.
Uniqueness
Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate is unique due to its specific combination of the fluorenylidene group with the propanedioate moiety. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and organic electronics.
Properties
CAS No. |
674302-74-0 |
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Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
dipropan-2-yl 2-fluoren-9-ylidenepropanedioate |
InChI |
InChI=1S/C22H22O4/c1-13(2)25-21(23)20(22(24)26-14(3)4)19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-14H,1-4H3 |
InChI Key |
WYPQLEHRRSIRNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=C1C2=CC=CC=C2C3=CC=CC=C31)C(=O)OC(C)C |
Origin of Product |
United States |
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